molecular formula C24H26N2O4S B5480680 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5480680
M. Wt: 438.5 g/mol
InChI Key: PERNXZAKWQXXKK-WSDLNYQXSA-N
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Description

The compound is a thiazolone derivative. Thiazolones are a type of heterocyclic compound that contain a five-membered C3NS ring. The structure also suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolone ring and a morpholine ring. The benzylidene moiety suggests a double bond between the thiazolone ring and a phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolone and morpholine rings, as well as the methoxy and benzyloxy substituents. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the potentially electron-donating methoxy and benzyloxy groups could impact its solubility, boiling point, and melting point .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this substance. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The study of thiazolone derivatives is a vibrant field of research due to their potential biological activities. Future research could explore the synthesis of this compound and its derivatives, investigate their potential biological activities, and elucidate their mechanisms of action .

Properties

IUPAC Name

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-16-13-26(14-17(2)30-16)24-25-23(27)22(31-24)12-19-9-10-20(21(11-19)28-3)29-15-18-7-5-4-6-8-18/h4-12,16-17H,13-15H2,1-3H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNXZAKWQXXKK-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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